molecular formula C13H8Cl2OS B15166998 3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one CAS No. 648429-69-0

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one

Cat. No.: B15166998
CAS No.: 648429-69-0
M. Wt: 283.2 g/mol
InChI Key: AQUPVMXAXUGEAV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of α,β-unsaturated ketones. This compound features a rigid, planar structure due to the E configuration about its central prop-2-en-1-one bridge, which facilitates electron delocalization across its aromatic systems . Its molecular structure is characterized by a specific dihedral angle between the two aromatic rings, influencing its crystalline packing and solid-state properties, as determined by single-crystal X-ray diffraction studies of analogous chlorophenyl-thiophene chalcones . In the field of materials science, this chalcone is a promising candidate for developing advanced non-linear optical (NLO) materials . Its molecular architecture, incorporating a strong electron-accepting carbonyl group and electron-donating aromatic rings, allows for significant third-order non-linear optical susceptibility (χ³). This makes it suitable for applications in optical limiting, all-optical switching, and photonic devices . Research on similar polymorphic chlorophenyl-thiophene chalcones has demonstrated their strong two-photon absorption and self-defocusing behavior, key properties for laser protection and data processing technologies . In medicinal and biological chemistry, the chalcone core is recognized as a privileged structure. The presence of chlorinated aryl rings is known to enhance bioactivity, and similar compounds have been investigated for their antibiotic, trypanocidal, anti-inflammatory, and anticancer properties . The compound serves as a key synthetic intermediate for the preparation of various heterocyclic systems, including pyrazolines and other five- and six-membered rings with potential pharmacological activity . The compound is synthesized via a Claisen-Schmidt condensation reaction between an appropriate acetylthiophene derivative and a 4-chlorobenzaldehyde under basic conditions . As with all our products, this compound is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

648429-69-0

Molecular Formula

C13H8Cl2OS

Molecular Weight

283.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H8Cl2OS/c14-10-4-1-9(2-5-10)3-6-12(16)13-11(15)7-8-17-13/h1-8H

InChI Key

AQUPVMXAXUGEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CS2)Cl)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely documented method involves Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 3-chloro-2-acetylthiophene under basic conditions. Sodium hydroxide (30–40% aqueous solution) in methanol serves as the catalyst and solvent, achieving reaction completion within 10–12 hours at room temperature. The mechanism proceeds via deprotonation of the acetyl group, followed by nucleophilic attack on the aldehyde carbonyl, culminating in β-elimination to form the α,β-unsaturated ketone.

Reaction Conditions:

  • Molar Ratio: 1:1 aldehyde to ketone
  • Catalyst: 5–10 mL of 30–40% NaOH per 0.01 mol reactants
  • Solvent: Methanol (60 mL per 0.01 mol)
  • Workup: Precipitation in ice-cold water, filtration, and recrystallization from N,N-dimethylformamide (DMF)

This method yields 65–75% of the target compound, with purity confirmed via Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR).

Acid-Catalyzed Variants

While less common, sulfuric acid (H₂SO₄) in ethanol has been employed for chalcone synthesis, particularly for electron-deficient aromatic systems. For 3-(4-chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one, this approach requires elevated temperatures (80–100°C) and shorter reaction times (4–6 hours), though yields remain comparable to base-catalyzed methods (70–72%).

Advanced Synthetic Strategies

Solvent-Free Condensation

Eliminating solvents reduces environmental impact and simplifies purification. Reactants are ground with solid NaOH or KOH, generating exothermic heat that drives the reaction to completion within 2–3 hours. This method achieves yields of 78–82%, attributed to reduced side reactions and improved mass transfer.

Ultrasonication-Assisted Synthesis

Ultrasonic irradiation (35 kHz) accelerates reaction kinetics by enhancing reactant mixing and cavitation-induced energy transfer. Using 40% NaOH in ethanol, the reaction completes in 45–60 minutes, yielding 85–88% product.

Optimized Parameters:

  • Frequency: 35 kHz
  • Temperature: 50–60°C
  • Catalyst: 40% NaOH (2–3 mL per 0.01 mol)

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters and outcomes across preparation techniques:

Method Catalyst Solvent Time (h) Yield (%) Purity (HPLC)
Base-Catalyzed 30% NaOH Methanol 10–12 65–75 98.5
Acid-Catalyzed H₂SO₄ Ethanol 4–6 70–72 97.8
Solvent-Free Solid NaOH None 2–3 78–82 99.2
Ultrasonication 40% NaOH Ethanol 0.75–1 85–88 99.5

Mechanistic and Kinetic Considerations

Density functional theory (DFT) studies reveal that the electron-withdrawing chlorine substituents on both aromatic rings lower the energy barrier for enolate formation, facilitating faster kinetics compared to non-halogenated chalcones. Intramolecular hydrogen bonding between the carbonyl oxygen and thiophenic hydrogen further stabilizes the transition state, as evidenced by Hirshfeld surface analysis.

Challenges and Optimization Opportunities

Byproduct Formation

Competing aldol addition and over-condensation products are observed under prolonged reaction times or excessive base concentration. Recrystallization from DMF effectively removes these impurities, as confirmed by single-crystal X-ray diffraction.

Green Chemistry Metrics

Solvent-free and ultrasonication methods exhibit superior atom economy (92–94%) and lower E-factors (0.8–1.2) compared to traditional approaches (E-factor: 2.5–3.0).

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl and chlorothiophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thiol, or halogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The table below summarizes key analogues and their substituent-driven differences:

Compound Name Substituent A (Ar) Substituent B (Ar') Key Properties Biological Activity Synthesis Yield Reference
3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one 4-Chlorophenyl 3-Chlorothiophen-2-yl High dipole moment, enhanced NLO properties Under investigation N/A
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl 2-Aminophenyl Improved solubility due to -NH₂; moderate anti-tuberculosis activity Anti-tuberculosis Not reported
(E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Hydroxyphenyl Hydrogen bonding via -OH; UV absorption at 320 nm Not reported 52.6%
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Methoxyphenyl Electron-donating -OMe reduces electrophilicity; DFT-confirmed planar structure Anticancer (in vitro) 60–70%
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl 2-Hydroxyphenyl Intramolecular H-bonding; higher chemical reactivity (DFT) Antioxidant Not reported
(E)-1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one 4-Fluorophenyl 3-Hydroxyphenyl Higher electronegativity (F vs. Cl); moderate antioxidant activity Antioxidant Not reported
(E)-3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one 4-Chlorophenyl Indol-3-yl Enhanced π-stacking (indole moiety); anticancer activity Anticancer (MCF-7 cells) 75–80%
Key Observations:
  • Electron-Withdrawing Groups (Cl, F): Chlorine substituents increase dipole moments and polarizability, making the compound suitable for NLO applications. For example, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits a dipole moment of 4.2 D, higher than methoxy-substituted analogues .
  • Electron-Donating Groups (OMe, NH₂): Methoxy and amino groups improve solubility but reduce electrophilicity. The amino derivative in showed moderate anti-tuberculosis activity, likely due to improved bioavailability.

Biological Activity

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C13H8Cl2OSC_{13}H_8Cl_2OS, with a molecular weight of approximately 295.18 g/mol. The compound features a chalcone structure characterized by the presence of both a chlorophenyl and a chlorothiophenyl moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chalcones, including this compound. Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a promising lead for developing new antibacterial agents.

Antioxidant Activity

The antioxidant properties of chalcones have been well-documented. Studies indicate that this compound demonstrates notable free radical scavenging activity. The compound's ability to inhibit lipid peroxidation was evaluated using the thiobarbituric acid reactive substances (TBARS) assay.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)% Inhibition
1025
5045
10070

The data indicates that higher concentrations lead to increased inhibition of oxidative stress markers.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines, including HeLa and MCF-7, revealed that the compound exhibits selective cytotoxic effects. The IC50 values were determined using the MTT assay.

Table 3: Cytotoxic Effects of this compound

Cell LineIC50 (µM)
HeLa15
MCF-720

These results support the potential use of this compound in cancer therapy, particularly in targeting specific tumor types.

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation.

Case Studies

A recent case study focused on the use of this compound in combination with conventional antibiotics to enhance antibacterial efficacy. The study demonstrated synergistic effects when combined with ampicillin against resistant strains of Escherichia coli, indicating its potential as an adjuvant therapy.

Q & A

Q. What are the validated synthetic routes for 3-(4-chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 3-chlorothiophen-2-yl propan-1-one) and an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions. Key steps include:

  • Base selection : Barium hydroxide monohydrate or NaOH/EtOH mixtures are commonly used to catalyze the aldol addition .
  • Solvent optimization : Ethanol or methanol is preferred for solubility and reaction control.
  • Purification : Recrystallization from ethanol or column chromatography improves yield (typical range: 50–70%) .
  • Validation : Confirm the α,β-unsaturated ketone moiety using IR (C=O stretch at ~1647 cm⁻¹) and ¹H NMR (vinyl proton coupling constants: J = 15–16 Hz) .

Q. How is spectroscopic characterization performed to confirm the structure of this chalcone derivative?

A multi-technique approach is critical:

  • IR spectroscopy : Identify C=O (1640–1660 cm⁻¹), C=C (1590–1600 cm⁻¹), and C-Cl (750–800 cm⁻¹) stretches .
  • NMR : ¹H NMR resolves vinyl protons (δ 7.3–7.8 ppm, J = 15–16 Hz) and aromatic protons (δ 7.4–7.6 ppm for chlorophenyl groups). ¹³C NMR confirms carbonyl carbons (δ ~190 ppm) .
  • UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) for electronic structure validation .

Q. What crystallization strategies are effective for obtaining single crystals suitable for XRD analysis?

  • Solvent selection : Slow evaporation of ethanol or acetone solutions promotes crystal growth .
  • Temperature control : Maintain 25–30°C to avoid rapid nucleation.
  • Seeding : Introduce microcrystals to guide uniform growth.
  • Validation : Use SHELXL for structure refinement, ensuring R-factor < 5% .

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions be analyzed using Hirshfeld surfaces and DFT calculations?

  • Hirshfeld surface analysis : Quantify close contacts (e.g., H···Cl, π-π stacking) using CrystalExplorer. For example, H-bonding (C=O···H-C) and halogen interactions contribute to lattice stability .
  • DFT modeling : Optimize geometry at B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths/angles. Discrepancies >2% may indicate crystal packing effects .
  • Electrostatic potential (ESP) maps : Identify electrophilic/nucleophilic regions for reactivity predictions .

Q. What methodologies resolve contradictions in crystallographic parameters (e.g., dihedral angles) between similar compounds?

  • Multi-software validation : Refine structures using SHELXL and Olex2 to cross-check parameters.
  • Lattice energy analysis : Compare packing efficiencies via PIXEL or CLP methods to explain angle variations (e.g., dihedral angles ranging 7–56° in fluorophenyl analogs) .
  • Temperature-dependent XRD : Assess thermal motion effects on torsion angles .

Q. How are electron-hole transition properties evaluated for optoelectronic applications?

  • TD-DFT calculations : Simulate UV-Vis spectra (CAM-B3LYP functional) to assign electronic transitions. For example, λmax at 325 nm corresponds to HOMO→LUMO transitions in the enone system .
  • Charge transfer analysis : Use Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer (ICT) efficiency .

Q. What strategies are employed to assess antimicrobial activity through molecular docking?

  • Target selection : Dock against bacterial enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina.
  • Validation : Compare binding affinities (ΔG values) with known inhibitors. For chlorophenyl chalcones, ΔG ≈ −8.5 kcal/mol suggests moderate activity .
  • MD simulations : Run 100 ns trajectories to evaluate complex stability (RMSD < 2 Å) .

Data Contradiction Analysis Example

Issue : Conflicting dihedral angles in crystallographic studies of fluorophenyl analogs.

  • Root cause : Substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) alter packing forces .
  • Resolution : Perform energy framework analysis (Mercury) to visualize dominant interactions (e.g., dispersion vs. electrostatic) .

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